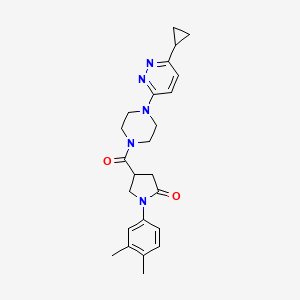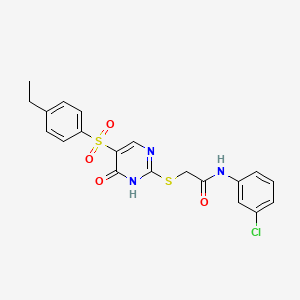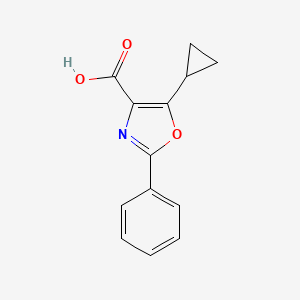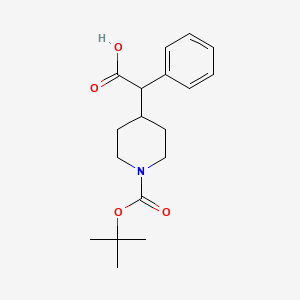![molecular formula C14H10N2O3 B3020289 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 938007-41-1](/img/structure/B3020289.png)
6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid, is a heterocyclic compound that belongs to the class of isoxazolopyridines. This class of compounds is known for its diverse biological activities and potential use in medicinal chemistry. The papers provided discuss various synthetic methods and properties of related isoxazolopyridine derivatives, which can offer insights into the synthesis, structure, and properties of the compound .
Synthesis Analysis
The synthesis of related pyrazolopyridine and isoxazolopyridine derivatives has been reported through different methods. For instance, the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid has been used to prepare ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products in good to excellent yields . Another approach involves the domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate to obtain a scaffold for the synthesis of highly functionalized isoxazoles . These methods highlight the versatility of synthetic strategies that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically elucidated using spectroscopic techniques such as Mass, IR, 1H, and 13C NMR spectra, along with CHN analysis data . These techniques provide detailed information about the molecular framework and substitution patterns of the compounds, which are crucial for understanding the chemical behavior and potential interactions of this compound.
Chemical Reactions Analysis
The papers discuss the reactivity of various pyrazolopyridine and isoxazolopyridine derivatives. For example, the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and pyruvic acid leads to the formation of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids . Additionally, the cyclocondensation of N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine has been used to obtain 6-aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines . These reactions demonstrate the potential chemical transformations that the compound of interest may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazolopyridine derivatives are influenced by their molecular structure. The compounds prepared in the studies were characterized by their spectroscopic data, which provided insights into their physical properties such as solubility and melting points . The chemical properties, such as reactivity and stability, can be inferred from the functional groups present in the molecules and their electronic configurations. The antibacterial screening of some derivatives indicates potential biological activities, which could be relevant for the compound of interest .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid are currently unknown
Mode of Action
It is likely that the compound interacts with its targets via non-covalent interactions
Pharmacokinetics
Its impact on bioavailability is therefore unclear. The compound has a molecular weight of 254.24 , which may influence its absorption and distribution in the body.
Result of Action
Some related compounds have been found to have antibacterial activities , suggesting that this compound may also have potential antimicrobial effects.
Propriétés
IUPAC Name |
6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-8-7-10(14(17)18)11-12(16-19-13(11)15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDDIQAZXUABSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-allyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2,4-difluorophenyl)acetamide](/img/structure/B3020206.png)

![8-allyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B3020208.png)
![2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B3020209.png)


![2-(benzo[d]thiazol-2-yl(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B3020213.png)

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B3020215.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3020217.png)
![Ethyl 4-[4-[(4-ethoxyphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3020221.png)
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3020227.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-3-carboxamide](/img/structure/B3020229.png)